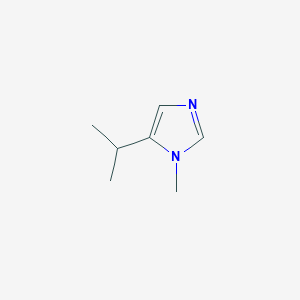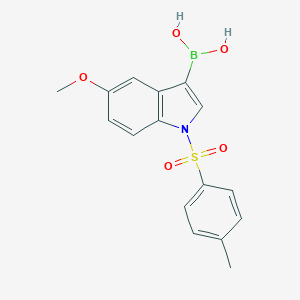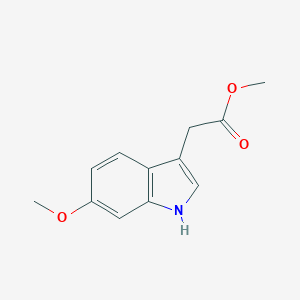![molecular formula C13H18FNO B169041 [1-(4-Fluorobenzyl)piperidin-4-yl]methanol CAS No. 174561-04-7](/img/structure/B169041.png)
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol, also known as FUBPAM, is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
Scientific Research Applications
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In a recent study, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was shown to exhibit neuroprotective effects in a mouse model of Parkinson's disease (Wang et al., 2019).
In forensic toxicology, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been identified as a new psychoactive substance and has been found in various illicit drug formulations. [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been detected in seized drug samples in Europe and Australia (EMCDDA, 2018). Therefore, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is of significant interest to forensic toxicologists for its potential use in drug screening and analysis.
Mechanism Of Action
The exact mechanism of action of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is not fully understood. However, it has been proposed that [1-(4-Fluorobenzyl)piperidin-4-yl]methanol acts as a positive allosteric modulator of the dopamine D1 receptor. This receptor is involved in the regulation of various physiological processes, including motor control, reward, and cognition (Liu et al., 2016).
Biochemical And Physiological Effects
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been shown to have significant biochemical and physiological effects. In a study conducted on rats, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was found to increase dopamine release in the prefrontal cortex and striatum (Liu et al., 2016). Furthermore, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was found to enhance the locomotor activity of rats in a dose-dependent manner (Liu et al., 2016). These findings suggest that [1-(4-Fluorobenzyl)piperidin-4-yl]methanol may have potential applications in the treatment of neurological disorders that are associated with dopamine dysfunction.
Advantages And Limitations For Lab Experiments
One of the main advantages of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is its high potency and selectivity for the dopamine D1 receptor. This makes [1-(4-Fluorobenzyl)piperidin-4-yl]methanol a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is its relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on [1-(4-Fluorobenzyl)piperidin-4-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to explore its use as a tool for studying the role of the dopamine D1 receptor in various physiological processes. Additionally, further research is needed to investigate the long-term effects of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol and its potential for abuse.
Conclusion
In conclusion, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is a chemical compound that has significant potential applications in various fields of research, including medicinal chemistry, neuroscience, and forensic toxicology. The synthesis method of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol involves a multistep process that has been described in detail in the literature. [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been shown to act as a positive allosteric modulator of the dopamine D1 receptor and has significant biochemical and physiological effects. Although [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has several advantages as a research tool, further research is needed to investigate its potential as a therapeutic agent and its long-term effects.
Synthesis Methods
The synthesis of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol involves a multistep process that starts with the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield [1-(4-Fluorobenzyl)piperidin-4-yl]methanol. This synthesis method has been described in detail in a research article published by Liu et al. (2016).
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZUFNANVXNLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440764 |
Source


|
| Record name | [1-(4-fluorobenzyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol | |
CAS RN |
174561-04-7 |
Source


|
| Record name | [1-(4-fluorobenzyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)

![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)